4-Chlorocyclohexyl trifluoroacetate
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Overview
Description
4-Chlorocyclohexyl trifluoroacetate is an organic compound that features a cyclohexane ring substituted with a chlorine atom and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorocyclohexyl trifluoroacetate typically involves the reaction of 4-chlorocyclohexanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
4-Chlorocyclohexanol+Trifluoroacetic Anhydride→4-Chlorocyclohexyl Trifluoroacetate+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorocyclohexyl trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to produce 4-chlorocyclohexanol and trifluoroacetic acid.
Reduction: The compound can be reduced to form 4-chlorocyclohexanol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Various substituted cyclohexyl derivatives.
Hydrolysis: 4-Chlorocyclohexanol and trifluoroacetic acid.
Reduction: 4-Chlorocyclohexanol.
Scientific Research Applications
4-Chlorocyclohexyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorocyclohexyl trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity of the cyclohexane ring. This can affect the compound’s ability to participate in nucleophilic substitution and other reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Chlorocyclohexanol: Lacks the trifluoroacetate group, making it less reactive in certain reactions.
Cyclohexyl Trifluoroacetate: Lacks the chlorine atom, affecting its reactivity and applications.
Trifluoroacetic Acid: A simpler molecule with different chemical properties and uses.
Uniqueness: 4-Chlorocyclohexyl trifluoroacetate is unique due to the presence of both a chlorine atom and a trifluoroacetate group
Properties
CAS No. |
117383-09-2 |
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Molecular Formula |
C8H10ClF3O2 |
Molecular Weight |
230.61 g/mol |
IUPAC Name |
(4-chlorocyclohexyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H10ClF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h5-6H,1-4H2 |
InChI Key |
CVNWTXPCTPBKET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1OC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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